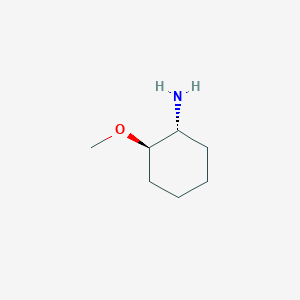

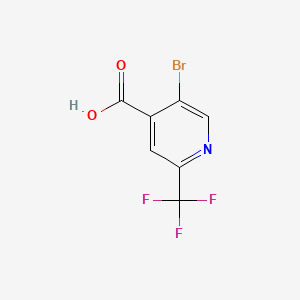

2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile

Overview

Description

“2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside was commenced from the Sonogashira reaction between acetoxyaryl iodide and alkyne .Molecular Structure Analysis

Indole is a significant heterocyclic system in natural products and drugs. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .Physical And Chemical Properties Analysis

Indole is a white or colorless solid that is highly soluble in water and other polar solvents . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications

Pharmaceutical Development

Indole derivatives, including compounds like “2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile”, are often explored for their pharmaceutical potential. They can serve as secondary standards in pharmaceutical analysis and quality control testing .

Anti-HIV Research

Indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV properties through molecular docking studies . Similar compounds may also hold potential in this area of research.

Antitubercular Agents

Compounds with indole structures have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . This suggests possible applications in developing treatments for tuberculosis.

Plant Growth Regulation

Indole-3-acetic acid, a plant hormone derived from tryptophan degradation in higher plants, indicates that indole derivatives could be involved in agricultural research focusing on plant growth and development .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities, which could be relevant for the development of new pain relief medications .

Anticancer Research

The diverse biological activities of indole derivatives also extend to anticancer properties, making them candidates for cancer research and drug development .

Antioxidant Applications

Due to their potential antioxidant properties, indole derivatives might be used in studies aiming to combat oxidative stress-related diseases .

Antimicrobial Studies

The antimicrobial activity of indole derivatives positions them as interesting subjects for research into new antibiotics or antimicrobial agents .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, the future direction could be the synthesis of various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name |

2-(6-amino-2,3-dihydroindol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-2,7H,3,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLIAWLNKVWRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)

![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)

![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)

![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)

![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)